molecular formula C37H49F3N12O14 B3029716 Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate CAS No. 761443-02-1

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate

Cat. No. B3029716
M. Wt: 942.9 g/mol
InChI Key: JTMGUHUTFJVIJA-GHLITAEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is a derivative of the naturally occurring peptide, Abz-Gly-Ala-Lys-Ala-Ala-Dap-NH2, which is found in the skin of the African clawed frog.

Scientific Research Applications

Peptide Synthesis and Protease Study

A significant application of similar peptides, including those containing components like Abz and Dnp, is in the study of proteases. For instance, Dekker et al. (2001) utilized a peptide similar in structure for the investigation of substrate specificity of the OmpT protease from Escherichia coli. This research employed a peptide containing the aminobenzoyl (Abz) fluorophore and the dinitrophenyl (Dnp) moiety, which is conceptually similar to the peptide . This study highlights how such peptides can be valuable in understanding protease behavior and enzyme-substrate interactions (Dekker, Cox, Kramer, & Egmond, 2001).

High-Performance Liquid Chromatography (HPLC) Assay Development

Peptides like Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate are often used in developing assays, such as HPLC assays, for studying enzyme kinetics. Kruger, Dostal, and McCafferty (2004) discussed the development of an HPLC-based assay using a peptide containing Abz and Dnp, similar to the one , for analyzing Staphylococcus aureus sortase transpeptidase SrtA. Such applications are crucial for the accurate determination of kinetic parameters and understanding enzyme mechanisms (Kruger, Dostal, & McCafferty, 2004).

Analytical Chemistry and Chromatography

In analytical chemistry, particularly chromatography, similar peptides are utilized for studying the separation and analysis of amino acids. Petritis et al. (1999) demonstrated the use of perfluorinated carboxylic acids as ion-pairing agents in liquid chromatography for analyzing underivatized amino acids, a process that can be linked to the study of complex peptides such as the one (Petritis, Chaimbault, Elfakir, & Dreux, 1999).

Biochemical and Biophysical Research

Peptides with structures resembling Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate are also relevant in biochemical and biophysical research. For example, Zahn, Schade, and Ziegler (1967) studied the fractionation of chymotryptic precipitate of Bombyx mori silk fibroin, involving amino acids like Gly and Ala, which are components of the peptide . This type of research is fundamental for understanding the properties of natural and synthetic polymers and their interactions with various enzymes and substrates (Zahn, Schade, & Ziegler, 1967).

properties

IUPAC Name

N-[2-[[(2S)-1-[[(2S)-6-acetamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-aminobenzamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N12O12.C2HF3O2/c1-18(41-29(49)17-40-34(54)23-9-5-6-10-24(23)36)32(52)44-26(11-7-8-14-38-21(4)48)35(55)43-19(2)31(51)42-20(3)33(53)45-27(30(37)50)16-39-25-13-12-22(46(56)57)15-28(25)47(58)59;3-2(4,5)1(6)7/h5-6,9-10,12-13,15,18-20,26-27,39H,7-8,11,14,16-17,36H2,1-4H3,(H2,37,50)(H,38,48)(H,40,54)(H,41,49)(H,42,51)(H,43,55)(H,44,52)(H,45,53);(H,6,7)/t18-,19-,20-,26-,27-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMGUHUTFJVIJA-GHLITAEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCNC(=O)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49F3N12O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 2
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 3
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 4
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 5
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 6
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate

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